Lipophilicity vs. Unsubstituted Core
The n-butyl substitution at the 2-position significantly increases the lipophilicity of the pyrimidine core compared to the unsubstituted pyrimidine-4-carboxylic acid. While the parent compound exhibits a measured logP of approximately 0.08 [1], the 2-butyl derivative is predicted to have a logP value of approximately 1.95, a calculated difference of +1.87 log units . This shift from a hydrophilic to a moderately lipophilic character is a key differentiator for its utility in medicinal chemistry, particularly for designing compounds intended to cross biological membranes.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted logP: 1.95 |
| Comparator Or Baseline | Pyrimidine-4-carboxylic acid (measured logP): 0.08 |
| Quantified Difference | +1.87 log units |
| Conditions | Predicted vs. measured logP values; target compound value is from a computational model, comparator is an experimentally determined value. |
Why This Matters
This quantifiable increase in lipophilicity (over 1.8 log units) directly influences the compound's ability to participate in hydrophobic interactions and its suitability as a building block for developing blood-brain barrier penetrant molecules, a property not achievable with the parent, more hydrophilic core.
- [1] Activate Scientific. (n.d.). Pyrimidine-4-carboxylic acid 97% | 1 g | AS4094-G1. View Source
